N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine
Description
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Properties
IUPAC Name |
(NE)-N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-5,10,14H,1-2H3/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXBYYFFZMRDX-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine, with CAS number 1050886-21-9, is a complex organic compound notable for its potential biological activities. This compound features a hydroxylamine functional group, which is known for its reactivity and ability to modulate biological pathways. The unique structure of this compound, particularly the difluoromethoxy and methoxy substituents, suggests a range of possible interactions with biological targets, making it a subject of interest in medicinal chemistry and related fields.
Molecular Structure
- Molecular Formula : C10H11F2N O3
- Molecular Weight : 231.2 g/mol
- Purity : 95%
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Appearance | Not specified |
Preliminary studies indicate that this compound may interact with specific enzymes and receptors. The hydroxylamine group can participate in redox reactions, potentially modulating the activity of various biochemical pathways. This interaction could lead to significant biochemical effects, warranting further exploration in therapeutic contexts.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that compounds with hydroxylamine functionality can inhibit certain enzymes involved in metabolic pathways. For instance, studies on related compounds suggest potential inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Fluorescence Properties : The compound's derivatives have been investigated for their fluorescence characteristics, which are important for applications in sensing technologies. Fluorescence spectroscopy revealed that the compound's emission properties are highly solvent-dependent, suggesting its utility in sensor development.
- Synthesis and Applications : The synthesis of this compound typically involves heating with reagents such as anhydrous NiCl2 under controlled conditions. This method not only yields the desired compound but also allows for the exploration of its derivatives for advanced material applications.
Potential Therapeutic Applications
The unique structural features of this compound make it a candidate for further investigation in the following areas:
- Antioxidant Activity : Given the redox-active nature of hydroxylamines, this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents; thus, exploring this compound's efficacy against various pathogens could yield important findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
